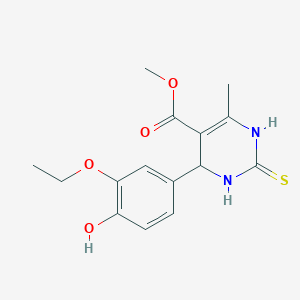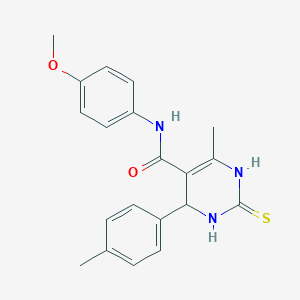![molecular formula C19H19N3O4 B243138 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the expression of various genes that are involved in cancer cell proliferation and metastasis. This compound also has anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of cancer cell proliferation and metastasis. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One of the future directions is to study the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Another future direction is to develop more efficient synthesis methods for this compound to overcome its low solubility in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has shown promising results in various scientific research applications, particularly in cancer research. This compound has potent antitumor activity and can be used to study the mechanisms of cancer cell proliferation and metastasis. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesemethoden
The synthesis of 6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been achieved using different methods. One of the most commonly used methods involves the reaction of 5-amino-6-methyl-2,4(1H,3H)-pyrimidinedione with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C19H19N3O4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H19N3O4/c1-10-14(11(2)23)15(12-6-8-13(26-5)9-7-12)16-17(20-10)21(3)19(25)22(4)18(16)24/h6-9H,1-5H3 |
InChI-Schlüssel |
BGVFRFHNUMRXAK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C2C(=N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)





![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)